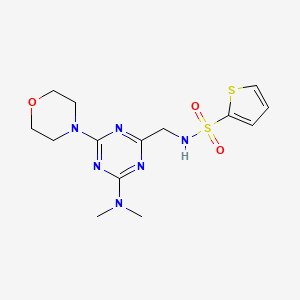

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a triazine-based sulfonamide hybrid compound. Its structure features a 1,3,5-triazine core substituted with a dimethylamino group at position 4, a morpholino group at position 6, and a methylthiophene-2-sulfonamide moiety at position 2. This compound is part of a broader class of triazine derivatives explored for pharmaceutical applications, particularly in anticancer research, due to the structural versatility of the triazine ring and sulfonamide group .

The synthesis of such compounds typically involves cyclocondensation reactions of triazine precursors with sulfonamide-bearing intermediates.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O3S2/c1-19(2)13-16-11(10-15-25(21,22)12-4-3-9-24-12)17-14(18-13)20-5-7-23-8-6-20/h3-4,9,15H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZWAVGUNUVAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies

Triazine Core Construction

The 1,3,5-triazine scaffold is typically derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows sequential nucleophilic substitutions.

Stepwise Substitution with Dimethylamine and Morpholine

Dimethylamination :

Cyanuric chloride reacts with dimethylamine under controlled conditions (0–5°C, THF, DIPEA) to replace one chloride.Morpholine Substitution :

The second chloride is displaced by morpholine at 60–80°C in ionic liquids (e.g., methyl butyl sulfonic imidazolium hydrosulfate).

Alternative Route via CDMT (2-Chloro-4,6-Dimethoxy-1,3,5-Triazine)

CDMT reacts with N-methylmorpholine to form DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), a coupling agent. While primarily used for amide formation, CDMT derivatives can serve as intermediates for triazine functionalization.

Methylthiophene Sulfonamide Synthesis

Thiophene-2-sulfonamide is prepared via sulfonation of thiophene followed by amidation:

Coupling of Triazine and Sulfonamide Moieties

The methyl linker is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

- Chloromethyl Intermediate :

The triazine core is brominated at the 2-position, followed by substitution with a methylamine group.

Reductive Amination

Optimization and Green Chemistry Approaches

Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Thiophene sulfoxides and sulfones.

Reduction Products: Modified triazine derivatives and reduced sulfonamides.

Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

The biological activity of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide can be attributed to several mechanisms:

1. Enzyme Interaction:

The triazine ring can engage in hydrogen bonding and electrostatic interactions with target enzymes or receptors, enhancing binding affinity and specificity.

2. Inhibition of Carbonic Anhydrase:

Similar compounds have demonstrated significant inhibitory effects on carbonic anhydrase, an enzyme crucial for regulating physiological pH and fluid balance. This inhibition can have therapeutic implications in conditions such as glaucoma and edema.

3. Anticancer Activity:

Research indicates that derivatives containing morpholine exhibit anticancer properties by inhibiting tumor cell proliferation and targeting hypoxia-inducible factors (HIFs) .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

-

Formation of the Triazine Core:

The triazine ring is synthesized through a reaction involving cyanuric chloride and dimethylamine under controlled temperature and pH conditions. -

Introduction of Morpholino Group:

Morpholine is introduced via nucleophilic substitution reactions. -

Thiophene Sulfonamide Formation:

The final compound is obtained by reacting the triazine derivative with thiophene sulfonamide under basic conditions.

Anticancer Research

A study published in PubMed Central explored the anticancer properties of similar triazine-based compounds. The results indicated that these compounds could inhibit cancer cell growth through multiple pathways, including apoptosis induction and cell cycle arrest .

Pharmacological Insights

In another study focusing on the pharmacological profiles of related compounds, it was observed that modifications on the triazine core significantly impacted the binding affinity to various biological targets. This suggests that this compound may also exhibit unique pharmacological properties worth investigating.

Mechanism of Action

Similar Compounds

N-(2-bromo-4,6-dimethylphenyl)sulfonamide

N-(4-(dimethylamino)-1,3,5-triazin-2-yl)acetamide

Unique Features: Compared to similar compounds, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is distinguished by its combined triazine and thiophene-sulfonamide structure, which offers a broader range of chemical reactivity and biological activity.

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound with potential biological activities due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological implications, synthesis routes, and comparative analyses with related compounds.

Structural Overview

The compound features a triazine core with a morpholino substituent and a thiophene sulfonamide group. The presence of these functional groups indicates potential interactions with various biological targets, particularly in pharmacology. The molecular formula is , and its molecular weight is approximately 388.43 g/mol.

Biological Activity

1. Anticancer Potential:

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, triazine derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties:

The sulfonamide group is historically known for its antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains by inhibiting folate synthesis pathways . The thiophene moiety may also contribute to this activity by enhancing membrane permeability.

3. Enzyme Inhibition:

The compound's ability to interact with specific enzymes makes it a candidate for drug development. The dimethylamino and morpholino groups can enhance binding affinity to target enzymes, potentially leading to significant therapeutic effects .

Comparative Analysis

A comparison of this compound with related compounds illustrates its unique biological profile:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(dimethylamino)-6-morpholino-1,3,5-triazine | Triazine core with morpholine | Anticancer | Lacks thiophene |

| Thiophene sulfonamide derivatives | Sulfonamide structure | Antimicrobial | Simpler structure |

| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | No triazine core |

This table highlights the unique combination of structural elements in this compound that may confer distinct biological activities not present in simpler analogs.

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization of reaction conditions to maximize yield and purity. The general synthetic route includes:

- Preparation of the Triazine Ring: Utilizing appropriate precursors and catalysts.

- Introduction of Dimethylamino and Morpholino Groups: Achieved through nucleophilic substitution reactions.

- Attachment of the Thiophene Sulfonamide Group: This final step often involves coupling reactions under controlled conditions.

The mechanism by which this compound exerts its effects likely involves interactions with biological macromolecules such as enzymes or receptors. The triazine ring can engage in hydrogen bonding and electrostatic interactions while enhancing binding specificity through the dimethylamino and morpholino groups .

Comparison with Similar Compounds

Key Observations:

- Triazine Substituents: The dimethylamino and morpholino groups in the target compound and H9–H11 derivatives enhance solubility and electronic effects, critical for receptor binding in antitumor applications . In contrast, diethylamino groups (e.g., Compound 10, ) may alter pharmacokinetic profiles due to increased lipophilicity .

- Pesticide analogs () prioritize sulfonylurea groups for herbicidal activity .

- Synthesis : Most compounds employ triazine cyclocondensation with sulfonamide intermediates. For example, H9–H11 derivatives use aniline intermediates coupled with acrylamide moieties , whereas Compound 10 () directly substitutes morpholine onto the triazine core .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s molecular weight (~480–500 g/mol) aligns with H9–H11 derivatives, ensuring blood-brain barrier permeability. Morpholino groups likely improve water solubility compared to purely alkyl-substituted triazines .

- Spectroscopic Data: NMR spectra for H9–H11 show characteristic shifts for acrylamide protons (δ 6.21–6.48 ppm) and morpholino CH2 groups (δ 3.58–3.64 ppm) .

Q & A

Basic: What synthetic methodologies are effective for preparing N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide?

Answer:

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A general approach includes:

- Step 1: Functionalizing the triazine core with morpholine and dimethylamino groups under reflux in THF, using tetrabutylammonium hydroxide as a base (reaction time: 48 hours at 50°C) .

- Step 2: Introducing the thiophene-2-sulfonamide moiety via a methylene bridge. This may involve reacting the triazine intermediate with thiophene-2-sulfonyl chloride in the presence of a coupling agent like DMF or 3-picoline, as seen in analogous sulfonamide-triazine hybrid syntheses .

- Purification: Column chromatography (silica gel) or recrystallization from ethyl acetate/water mixtures is recommended for isolating the final product .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:

Comprehensive characterization includes:

- NMR Spectroscopy: H and C NMR are critical for verifying substituent positions. For example, the dimethylamino group appears as a singlet at δ ~2.9–3.1 ppm in H NMR, while the morpholine protons resonate as multiplets near δ 3.6–3.7 ppm .

- Mass Spectrometry: High-resolution TOF MS (e.g., ESI+) confirms the molecular ion peak. Calculated and observed m/z values should align within ±0.0002 Da .

- Melting Point Analysis: Consistent melting points (e.g., 198–203°C) across batches indicate purity .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Key optimization strategies include:

- Solvent Selection: THF or DMF is preferred for triazine functionalization due to their ability to dissolve polar intermediates. For sulfonamide coupling, 3-picoline enhances reactivity by acting as both a base and solvent .

- Temperature Control: Prolonged heating (e.g., 50°C for 48 hours) ensures complete substitution on the triazine ring, while avoiding decomposition .

- Catalyst Use: Adding catalytic tetrabutylammonium hydroxide accelerates nucleophilic substitutions by stabilizing transition states .

- Workup: Sequential extraction with ethyl acetate and water minimizes byproduct carryover. Drying over NaSO and filtration improve purity .

Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Answer:

Contradictory data (e.g., varying IC values in antitumor assays) may arise from differences in:

- Assay Conditions: Standardize cell lines (e.g., HCT-116 vs. MCF-7), incubation times, and solvent controls .

- Structural Analogues: Compare activity across derivatives with systematic substitutions (e.g., replacing morpholine with piperazine) to identify SAR trends .

- Mechanistic Studies: Use tubulin polymerization assays or kinase profiling to confirm target engagement, as seen in related triazine-based inhibitors .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

Answer:

- Molecular Docking: Dock the compound into target proteins (e.g., tubulin or EGFR) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the triazine ring .

- DFT Calculations: Analyze electron density maps to predict reactive sites for functionalization. For example, the methylene bridge may tolerate steric bulk without disrupting binding .

- ADMET Prediction: Tools like SwissADME assess bioavailability and toxicity early in design, reducing late-stage attrition .

Basic: What are the critical purity criteria for this compound in biological assays?

Answer:

- Chromatographic Purity: HPLC with UV detection (λ = 254 nm) should show ≥95% purity.

- Elemental Analysis: Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4%.

- Residual Solvents: Follow ICH guidelines (e.g., <500 ppm for THF) using GC-MS .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Answer:

- pH Stability: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours). The sulfonamide group may hydrolyze under acidic conditions, requiring neutral buffers for in vitro assays .

- Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C), guiding storage at 4°C in desiccated environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.